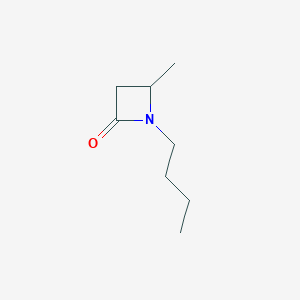
2-Azetidinone, 1-butyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-butyl-4-methyl- is a chemical compound belonging to the azetidinone family, characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-4-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of butylamine with methyl acrylate, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2-Azetidinone, 1-butyl-4-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinone, 1-butyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products depend on the type of reaction. For example, oxidation yields N-oxides, reduction yields amines, and substitution reactions yield various substituted azetidinones.
Scientific Research Applications
2-Azetidinone, 1-butyl-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the production of polymers and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-butyl-4-methyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The lactam ring is crucial for its biological activity, often interacting with proteins or nucleic acids to exert its effects.
Comparison with Similar Compounds
2-Azetidinone: The parent compound with a similar structure but without the butyl and methyl substituents.
1-Methyl-2-azetidinone: A closely related compound with a methyl group instead of butyl.
Carbapenems: A class of beta-lactam antibiotics that share the azetidinone core structure.
Uniqueness: 2-Azetidinone, 1-butyl-4-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and methyl groups may enhance its lipophilicity, stability, and interaction with biological targets compared to other azetidinones.
This detailed overview highlights the significance of 2-Azetidinone, 1-butyl-4-methyl- in various scientific and industrial contexts
Properties
CAS No. |
112996-52-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-butyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-5-9-7(2)6-8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
IZDRZOLXTSYZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


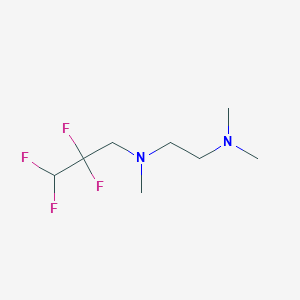
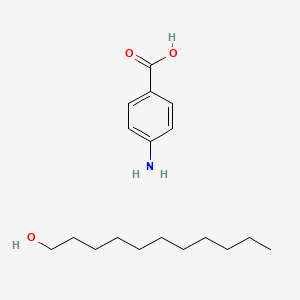
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
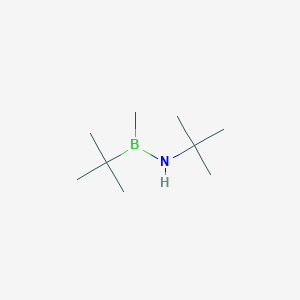



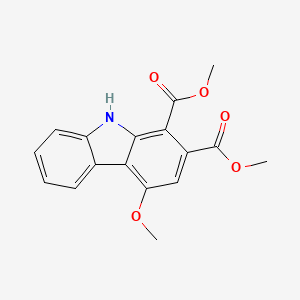
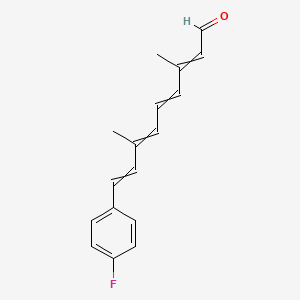
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
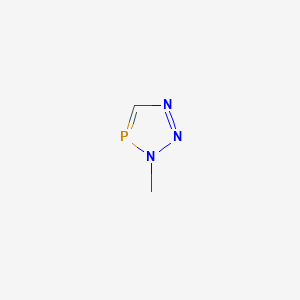
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
